1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea
Description
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea (CAS: 478040-64-1) is a thiourea derivative characterized by a 4-chlorophenyl group and a 2-hydroxy-1-phenylethyl substituent. The compound features a chiral center at the 2-hydroxy-1-phenylethyl moiety, which may influence its stereochemical interactions in biological systems or crystallization behavior. Thiourea derivatives are widely studied for their diverse applications, including enzyme inhibition, antimicrobial activity, and as intermediates in synthetic chemistry .
The synthesis of such compounds typically involves the reaction of an amine with an isothiocyanate. For example, analogous thiourea derivatives, such as 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea, are synthesized by heating adamantane-1-amine with 4-chlorophenyl isothiocyanate in ethanol .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-6-8-13(9-7-12)17-15(20)18-14(10-19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJDLTNGHULQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea typically involves the reaction of 4-chloroaniline with 2-hydroxy-1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Scientific Research Applications
Medicinal Chemistry
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea has shown promising potential in medicinal chemistry:
- Antimicrobial Activity : Studies indicate significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecalis | 40 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Salmonella typhi | 45 µg/mL |
| Klebsiella pneumoniae | 40 µg/mL |
The compound's efficacy is comparable to standard antibiotics, demonstrating inhibition zones ranging from 19 mm to 30 mm against these pathogens .
- Anticancer Activity : The compound exhibits anticancer properties with varying IC50 values against different cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| Human leukemia | 1.50 |
| Pancreatic cancer | 7 - 20 |
| Prostate cancer | 10 - 15 |
| Breast cancer | <20 |
Mechanistically, it inhibits cell proliferation and induces apoptosis by targeting specific molecular pathways involved in cancer progression .
Anti-inflammatory and Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, this thiourea derivative has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations of 10 µg/mL. It also shows potential neuroprotective properties, particularly in treating neurodegenerative diseases like Alzheimer's disease, with documented inhibitory activity against acetylcholinesterase (AChE) .
Material Science
The compound is utilized in the development of new materials with specific properties. Its unique structural features allow it to function as a building block for synthesizing more complex molecules, which can be beneficial in creating polymers and coatings with enhanced performance characteristics .
Agricultural Applications
Thioureas are increasingly recognized for their role in agriculture as herbicides and insecticides. The derivative's biological activity suggests potential applications in pest control and crop protection strategies .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various thiourea derivatives highlighted that 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea exhibited potent activity against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent.
Case Study 2: Cancer Cell Line Studies
Research involving human leukemia cells demonstrated that treatment with this compound resulted in significant apoptosis rates compared to control groups. This finding supports its potential utility in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Substituent Effects
Crystallographic Properties
- Target Compound: No direct crystallographic data is available, but compounds like 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea crystallize in a monoclinic system (space group P2₁), with hydrogen bonds stabilizing the lattice .
- Adamantane-Linked Thioureas : Hirshfeld surface analysis of analogs (e.g., 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea) reveals dominant H···O/N interactions (40–50% contribution), with geometric hydrogen-bond parameters (D···A distances: 2.8–3.1 Å) .
Key Observations:
- The hydroxyethyl group in the target compound may enhance interactions with polar residues in enzyme active sites, similar to the indole-ethyl group in the anti-HIV analog .
- Bulky substituents (e.g., adamantane) improve structural rigidity but may reduce solubility, whereas aromatic groups (e.g., 4-ClPh) enhance π-π interactions in binding pockets .
Biological Activity
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea is a synthetic compound belonging to the thiourea class, characterized by its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly concerning antimicrobial and anticancer properties.
Synthesis
The synthesis of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea typically involves the reaction of 4-chloroaniline with 2-hydroxy-1-phenylethyl isothiocyanate. The reaction is generally conducted in an organic solvent such as ethanol or methanol under reflux conditions, followed by cooling and recrystallization to isolate the product .
Antimicrobial Properties
Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial activity. Specifically, 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 40 µg/mL |
The compound's efficacy was comparable to standard antibiotics like ceftriaxone, demonstrating inhibition zones ranging from 19 mm to 30 mm against these pathogens .
Anticancer Activity
1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea has been investigated for its anticancer properties. The compound shows promising results against various cancer cell lines, with IC50 values indicating its potency:
| Cell Line | IC50 Value (µM) |
|---|---|
| Human leukemia | 1.50 |
| Pancreatic cancer | 7 - 20 |
| Prostate cancer | 10 - 15 |
| Breast cancer | <20 |
Mechanistically, the compound appears to inhibit cell proliferation and induce apoptosis by targeting specific molecular pathways involved in cancer progression .
Anti-inflammatory and Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, this thiourea derivative has shown potential anti-inflammatory effects. It effectively inhibited pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations of 10 µg/mL, outperforming traditional anti-inflammatory drugs like dexamethasone .
Moreover, preliminary studies indicate that it may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's inhibitory activity against acetylcholinesterase (AChE) has been documented, with IC50 values ranging from 33.27 nM to 93.85 nM .
The biological activity of 1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea can be attributed to its ability to interact with specific enzymes and receptors. By binding to active sites or allosteric sites on enzymes, the compound inhibits their activity, which can lead to reduced cell proliferation in cancer cells and decreased inflammatory responses.
Q & A
Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-3-(2-hydroxy-1-phenylethyl)thiourea, and how can reaction conditions be systematically improved?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between substituted isothiocyanates and amines. For example:
- Step 1: React 4-chloroaniline with thiophosgene to generate the intermediate isothiocyanate.
- Step 2: Condense the isothiocyanate with 2-hydroxy-1-phenylethylamine in a polar aprotic solvent (e.g., acetone) under reflux ().
- Optimization: Adjust stoichiometry (1:1 molar ratio), solvent polarity, and reaction time (1.5–3 hours) to improve yield (75–90%). Recrystallization in methanol-dichloromethane (1:10 v/v) enhances purity . Monitor reaction progress via TLC or HPLC.
Q. How should researchers interpret spectral data (IR, NMR) to confirm the structure of this thiourea derivative?
Methodological Answer:
- IR Spectroscopy: Key peaks include:
- ¹H NMR: Assign protons using coupling patterns:
- Aromatic protons (δ 7.2–7.8 ppm, multiplet).
- Hydroxyethyl group (δ 4.8–5.2 ppm for -OH; δ 3.5–4.0 ppm for CH₂).
- ¹³C NMR: Thiourea C=S appears at δ 175–185 ppm .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in thiourea derivatives?
Methodological Answer:
Q. How can computational methods (DFT, Hirshfeld analysis) resolve contradictions in experimental data?
Methodological Answer:
- Density Functional Theory (DFT): Compare calculated vs. experimental vibrational spectra (IR/Raman) to validate assignments. For example, deviations >10 cm⁻¹ may indicate overlooked conformers .
- Hirshfeld Surfaces: Quantify intermolecular interactions (e.g., π-π stacking, H-bonding). For thioureas, >20% contribution from H⋯S contacts suggests strong dimerization .
- Electrostatic Potential Maps: Identify reactive sites (e.g., electron-deficient aromatic rings) for functionalization .
Q. What experimental designs are robust for evaluating bioactivity (e.g., antimicrobial, enzyme inhibition)?
Methodological Answer:
- Antimicrobial Assays:
- Use microdilution (MIC/MBC) against Staphylococcus aureus and Candida albicans. Include positive controls (e.g., fluconazole) and solvent blanks .
- Enzyme Inhibition (e.g., IDO1):
- Data Validation: Replicate assays in triplicate; use ANOVA for statistical significance (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
